molecular formula C10H14N6O3 B3060911 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- CAS No. 116002-29-0

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-

Cat. No.: B3060911
CAS No.: 116002-29-0
M. Wt: 266.26 g/mol
InChI Key: NOLHIMIFXOBLFF-HSUXUTPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- typically involves the condensation of adenine with a protected form of 2-deoxy-D-ribose. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 2-deoxy-D-ribose derivatives under acidic conditions . The reaction is followed by deprotection steps to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and nucleoside hydrolases are used to catalyze the formation of 2’-deoxyadenosine from adenine and 2-deoxy-D-ribose .

Chemical Reactions Analysis

Types of Reactions

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- is unique due to its lack of a hydroxyl group at the 2’ position, which significantly alters its chemical properties and biological activity. This structural difference makes it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

(2R,3R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLHIMIFXOBLFF-HSUXUTPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151266
Record name 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116002-29-0
Record name 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116002290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Reactant of Route 2
Reactant of Route 2
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Reactant of Route 3
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Reactant of Route 4
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Reactant of Route 5
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Reactant of Route 6
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-

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